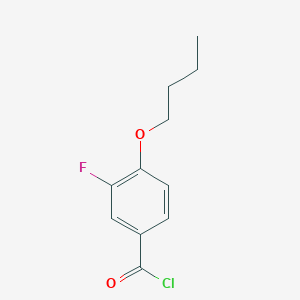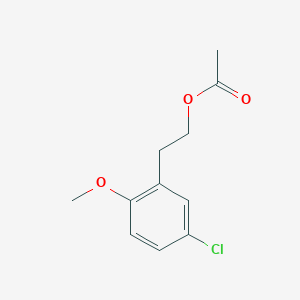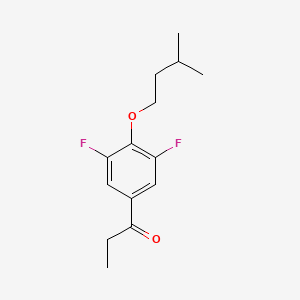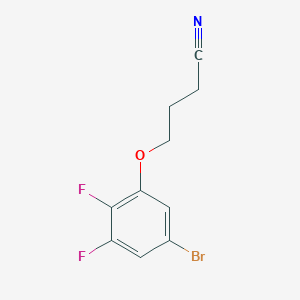
4-n-Butoxy-3-fluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Butoxy-3-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a butoxy group at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butoxy-3-fluorobenzoyl chloride typically involves the reaction of 4-n-butoxy-3-fluorobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
4-n-Butoxy-3-fluorobenzoic acid+SOCl2→4-n-Butoxy-3-fluorobenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
4-n-Butoxy-3-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the acyl chloride group is replaced by other nucleophiles.
Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the 4-n-butoxy-3-fluorobenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Friedel-Crafts Acylation: This reaction is usually catalyzed by Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Nucleophilic Substitution: The major products are the corresponding amides, esters, or thioesters.
Friedel-Crafts Acylation: The major products are aromatic ketones with the 4-n-butoxy-3-fluorobenzoyl group.
Scientific Research Applications
4-n-Butoxy-3-fluorobenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-n-Butoxy-3-fluorobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Similar structure but lacks the butoxy group.
4-n-Butoxybenzoyl chloride: Similar structure but lacks the fluorine atom.
3-Fluorobenzoyl chloride: Similar structure but lacks the butoxy group at the 4-position.
Uniqueness
4-n-Butoxy-3-fluorobenzoyl chloride is unique due to the presence of both the butoxy group and the fluorine atom on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-butoxy-3-fluorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-2-3-6-15-10-5-4-8(11(12)14)7-9(10)13/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKSKCWGJQNGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylthio)phenyl]-2-methyl-2-propanol](/img/structure/B7993319.png)





![2-[(n-Pentyloxy)methyl]thiophenol](/img/structure/B7993364.png)





